2-methyl-1-[(4-methylbenzenesulfonyl)oxy]propan-2-ol

Lipophilicity LogP Partition coefficient

2-Methyl-1-[(4-methylbenzenesulfonyl)oxy]propan-2-ol (CAS 88476-50-0), also named (2-hydroxy-2-methylpropyl) 4-methylbenzenesulfonate, is a neopentyl-type alkyl tosylate ester (C11H16O4S, MW 244.31 g/mol). The molecule features a tertiary alcohol group (2-methylpropan-2-ol backbone) and a primary tosylate leaving group, with a gem-dimethyl substituent adjacent to the tosylate-bearing methylene.

Molecular Formula C11H16O4S
Molecular Weight 244.31 g/mol
CAS No. 88476-50-0
Cat. No. B6611918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-1-[(4-methylbenzenesulfonyl)oxy]propan-2-ol
CAS88476-50-0
Molecular FormulaC11H16O4S
Molecular Weight244.31 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OCC(C)(C)O
InChIInChI=1S/C11H16O4S/c1-9-4-6-10(7-5-9)16(13,14)15-8-11(2,3)12/h4-7,12H,8H2,1-3H3
InChIKeyATAHYKWRFNQZLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1-[(4-methylbenzenesulfonyl)oxy]propan-2-ol (CAS 88476-50-0): Procurement-Ready Structural and Property Baseline


2-Methyl-1-[(4-methylbenzenesulfonyl)oxy]propan-2-ol (CAS 88476-50-0), also named (2-hydroxy-2-methylpropyl) 4-methylbenzenesulfonate, is a neopentyl-type alkyl tosylate ester (C11H16O4S, MW 244.31 g/mol) . The molecule features a tertiary alcohol group (2-methylpropan-2-ol backbone) and a primary tosylate leaving group, with a gem-dimethyl substituent adjacent to the tosylate-bearing methylene . This structural motif places the compound at the intersection of sterically hindered primary electrophiles and tertiary alcohol chemistry, defining its differentiation from simpler, less-substituted tosylate congeners such as 1,2-propanediol 1-tosylate (CAS 54619-31-7) .

Why Generic Alkyl Tosylate Substitution Fails for 2-Methyl-1-[(4-methylbenzenesulfonyl)oxy]propan-2-ol Procurement


Alkyl tosylates as a class share the p-toluenesulfonate leaving group, but substitution at the carbon skeleton dramatically alters reactivity, stability, and physicochemical properties [1]. The target compound bears a gem-dimethyl-substituted β-carbon relative to the tosylate oxygen, creating a neopentyl-like steric environment that retards bimolecular nucleophilic substitution (SN2) by factors exceeding 10^4 compared to unhindered primary tosylates [2]. In contrast, simpler analogs such as 1,2-propanediol 1-tosylate (CAS 54619-31-7) lack this quaternary branching and exhibit markedly faster SN2 kinetics [3]. Additionally, the tertiary alcohol present in the target compound exhibits different oxidation stability and hydrogen-bonding capacity relative to the secondary alcohol in the 1,2-propanediol-derived tosylate series, directly impacting shelf-life and formulation compatibility [4]. These differences mean that selecting the incorrect tosylate can lead to failed nucleophilic substitutions, unanticipated elimination byproducts, or incompatible physicochemical properties in downstream applications.

Quantitative Differentiation Evidence for 2-Methyl-1-[(4-methylbenzenesulfonyl)oxy]propan-2-ol vs. Closest Structural Analogs


Higher Lipophilicity (LogP) vs. 1,2-Propanediol 1-Tosylate Improves Organic-Phase Partitioning

The target compound exhibits a computed LogP of 2.55, compared to 2.16 for the des-methyl analog (2R)-2-hydroxypropyl 4-methylbenzenesulfonate (CAS 103775-61-7), representing a ~0.39 log-unit increase in lipophilicity attributable to the additional methyl group on the tertiary alcohol carbon [1]. The 1,2-propanediol 1-tosylate comparator (CAS 54619-31-7), lacking the gem-dimethyl motif entirely, is predicted to exhibit even lower LogP due to the secondary alcohol's greater solvent exposure. This LogP differential translates to approximately a 2.5-fold higher octanol/water partition coefficient, which is consequential for extraction efficiency in liquid-liquid workflows and for reverse-phase chromatographic retention .

Lipophilicity LogP Partition coefficient ADME Solid-phase extraction

Neopentyl-Type Steric Hindrance Retards SN2 Displacement by >4 Orders of Magnitude vs. Unhindered Primary Tosylates

The target compound is classified as a neopentyl-type tosylate due to the quaternary β-carbon (C(CH3)2OH) adjacent to the tosylate-bearing methylene. Literature data for structurally analogous neopentyl tosylates demonstrate that SN2 displacement with nucleophiles such as alkoxides or acetate ions is retarded by a factor of approximately 10^4 to 10^5 compared to unhindered primary alkyl tosylates (e.g., ethyl tosylate), a phenomenon termed the 'neopentyl effect' [1][2]. In contrast, the direct structural analog 1,2-propanediol 1-tosylate (CAS 54619-31-7) lacks quaternary branching at the β-position and is expected to undergo SN2 reactions with kinetic profiles typical of primary tosylates [3]. This kinetic differential is not marginal; it determines whether nucleophilic displacement or competing elimination pathways predominate under a given set of conditions.

SN2 kinetics steric hindrance neopentyl effect nucleophilic substitution reaction selectivity

Tertiary Alcohol Confers Oxidation Resistance Not Available to Secondary Alcohol Tosylates

The free hydroxyl group in the target compound is tertiary (R3COH), whereas the closest structural analog 1,2-propanediol 1-tosylate (CAS 54619-31-7) bears a secondary alcohol. Tertiary alcohols resist oxidation under conditions where secondary alcohols are readily converted to ketones—for example, treatment with pyridinium chlorochromate (PCC) or Jones reagent oxidizes secondary alcohols within minutes to hours, while tertiary alcohols remain intact [1]. The melting point of 1,2-propanediol 1-tosylate is reported at 46°C (crystalline solid at ambient) ; the target compound's melting point has not been experimentally reported, but its lower symmetry and tertiary alcohol may favor a liquid or low-melting solid state at room temperature, affecting handling and formulation. This differential oxidation susceptibility directly impacts the compound's stability profile during long-term storage and in reaction mixtures containing mild oxidants.

Oxidation stability tertiary alcohol storage stability chromium oxidants shelf-life

Higher Molecular Weight and Polar Surface Area Differentiate Chromatographic and Formulation Behavior

The target compound has a molecular weight of 244.31 g/mol and a topological polar surface area (tPSA) of 71.98 Ų , versus 230.28 g/mol and a tPSA of 63.6–71.98 Ų (conflicting sources) for the des-methyl comparator (2R)-2-hydroxypropyl 4-methylbenzenesulfonate (CAS 103775-61-7) . The additional methyl group increases molecular weight by ~14 g/mol (6.1%) and may elevate the boiling point relative to the lower homolog. While the tPSA values overlap depending on the computational method, the consistent LogP elevation (see Evidence Item 1) combined with higher MW makes the target compound distinctly more retained on C18 reverse-phase columns under isocratic conditions, providing chromatographic resolution from its des-methyl analog. This is practically significant for quality control laboratories that must distinguish between closely related tosylate intermediates in purity assays.

Molecular weight PSA chromatography formulation molecular descriptor

Dual-Functional Architecture (Tosylate Leaving Group + Tertiary Alcohol) Enables Orthogonal Derivatization Strategies

The target compound is uniquely bifunctional among common tosylate intermediates: it simultaneously presents a potent primary tosylate leaving group for nucleophilic displacement and a tertiary alcohol that can undergo independent transformations (e.g., silylation, acylation, or dehydration) without interfering with the tosylate [1]. The most closely related comparator, 1,2-propanediol 1-tosylate (CAS 54619-31-7), contains a secondary alcohol that competes with the tosylate as a nucleophilic site and is more acidic (predicted pKa ~13.8) , which can lead to intramolecular cyclization or self-condensation side reactions under basic conditions. The tertiary alcohol of the target compound cannot form a ketone via oxidation and is sterically shielded against unwanted participation in nucleophilic processes, enabling sequential, chemoselective functionalization strategies (e.g., tosylate displacement followed by alcohol derivatization, or vice versa) [2].

Orthogonal protection bifunctional building block chemoselectivity synthetic intermediate pro-drug design

Evidence-Backed Application Scenarios for 2-Methyl-1-[(4-methylbenzenesulfonyl)oxy]propan-2-ol in Scientific and Industrial Procurement


Controlled SN2 Displacement in Sterically Demanding Substrate Synthesis

When synthetic routes require a primary electrophile that resists premature nucleophilic attack during multi-step sequences, the neopentyl-type steric hindrance of the target compound provides kinetic stability that unhindered primary tosylates (e.g., 1,2-propanediol 1-tosylate) cannot offer. Evidence from neopentyl tosylate kinetic studies indicates SN2 retardation by factors of 10^4–10^5 [1], enabling orthogonal deprotection or activation strategies where the tosylate remains intact until deliberately subjected to forcing conditions (elevated temperature, polar aprotic solvents, strong nucleophiles). This scenario is particularly relevant in the synthesis of sterically congested pharmaceutical intermediates where chemoselectivity is paramount.

PET Tracer Precursor Requiring Oxidatively Stable Bifunctional Handle

Tosylates serve as precursors for 18F-fluorination in positron emission tomography (PET) radiotracer synthesis [2]. The target compound's tertiary alcohol resists oxidation during precursor storage and handling, a distinct advantage over secondary-alcohol tosylates (e.g., CAS 54619-31-7) that can degrade to ketones under ambient conditions or during radiolabeling workup [3]. The higher LogP (2.55) also facilitates solid-phase extraction purification of the labeled product, a critical efficiency factor given the short half-life of fluorine-18 (110 min). Procurement of the oxidatively stable, neopentyl-type tosylate is indicated when labeling precursors must maintain chemical integrity over multiple synthesis campaigns.

Reverse-Phase Chromatographic Method Development and Purity Assay Resolution

The combination of higher molecular weight (+14 g/mol), elevated LogP (+0.39 units), and distinct retention characteristics relative to des-methyl tosylate impurities provides a clear analytical differentiation window for quality control laboratories . When procuring the target compound as a reference standard or intermediate, these physicochemical differences enable baseline chromatographic separation from the common synthetic contaminant (2R)-2-hydroxypropyl 4-methylbenzenesulfonate on standard C18 columns, supporting robust HPLC purity methods without requiring specialized stationary phases or ion-pairing reagents.

Orthogonal Derivatization in Bifunctional Building Block Strategies

In medicinal chemistry campaigns requiring sequential functionalization of a three-carbon linker, the target compound's dual-handle architecture (tosylate leaving group + tertiary alcohol) enables stepwise derivatization without protecting group interconversion [4]. The tertiary alcohol can be silylated, acylated, or dehydrated independently of the tosylate, whereas secondary-alcohol comparators risk intramolecular displacement or oxidation under similar conditions. This scenario directly reduces step count and improves atom economy in lead optimization syntheses, making the compound a strategically economical choice despite potentially higher per-gram cost relative to simpler tosylates.

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